Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A one-step procedure for synthesis of the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H5F3N2O2 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 194.11 . It has a linear structure formula . The InChI key is AQUQLOWJSBFHBD-UHFFFAOYSA-N .Scientific Research Applications
Structural Analysis and Synthesis :
- Methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate's crystal structures were determined, revealing molecular packing stabilized mainly by hydrogen bonds and planar structures of the pyrazole rings (Machado et al., 2009).
- Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized, leading to the creation of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).
- 1-Methyl-5-(trifluoromethyl)pyrazole underwent regioflexible conversion in organometallic methods, allowing the creation of diverse isomers and congeners (Schlosser et al., 2002).
Advanced Material Application :
- A methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, was synthesized and characterized for high voltage application in lithium-ion batteries, demonstrating the benefits of functional additives in this field (von Aspern et al., 2020).
Corrosion Inhibition :
- Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, were investigated as corrosion inhibitors for mild steel, offering high efficiency and protection (Dohare et al., 2017).
Coordination Chemistry :
- Novel pyrazole-dicarboxylate acid derivatives were synthesized and used in coordination with CuII/CoII/ZnII ions to form mononuclear chelate complexes, which were then analyzed via X-ray diffraction (Radi et al., 2015).
Molecular Synthesis and Applications :
- Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was synthesized using a one-pot method and analyzed for its crystal structure, contributing to the understanding of molecular formations in this compound class (Saeed et al., 2012).
Mechanism of Action
Target of Action
Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate is a heterocyclic compound Pyrazole derivatives have been known to exhibit antifungal activity against certain fungi .
Mode of Action
It is known that pyrazoles undergo alkylation with alkyl iodides to afford n-alkyl pyrazoles . This suggests that the compound may interact with its targets through alkylation.
Biochemical Pathways
It is known that pyrazoles participate in the synthesis of disubstituted pyrimidines . This suggests that the compound may affect pathways involving pyrimidines.
Result of Action
Given the known antifungal activity of certain pyrazole derivatives , it can be inferred that the compound may have similar effects.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research may focus on the development of new synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-4(11-10-3)6(7,8)9/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDGWZKTSPBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-82-5 |
Source
|
Record name | methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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